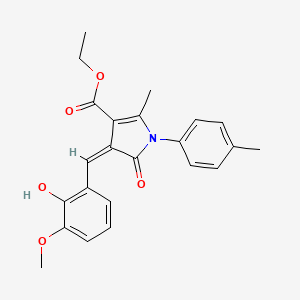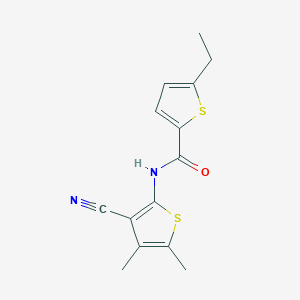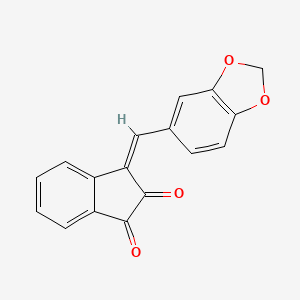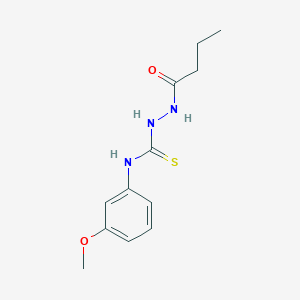
5-(4-isopropylbenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Übersicht
Beschreibung
5-(4-isopropylbenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as thioflavin T, is a fluorescent dye commonly used in scientific research. This compound has a wide range of applications in various fields such as biochemistry, pharmacology, and medical research. In
Wirkmechanismus
The mechanism of action of 5-(4-isopropylbenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T involves the interaction between the dye and the beta-sheet structure of amyloid fibrils. Thioflavin T contains a conjugated system of double bonds that allows it to bind to the beta-sheet structure of amyloid fibrils through pi-stacking interactions. This interaction results in a significant increase in fluorescence intensity, which can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is widely used in various in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
Thioflavin T has several advantages for lab experiments. It is a highly sensitive dye that can detect small amounts of amyloid fibrils. It is also easy to use and can be detected using various spectroscopic techniques such as fluorescence spectroscopy and circular dichroism spectroscopy. However, 5-(4-isopropylbenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T has some limitations. It is not specific to amyloid fibrils and can bind to other proteins that contain beta-sheet structures. This can result in false-positive results and misinterpretation of data.
Zukünftige Richtungen
Thioflavin T has several potential future directions. One possible direction is the development of more specific dyes that can differentiate between different types of amyloid fibrils. Another direction is the use of 5-(4-isopropylbenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T in the development of new drugs for the treatment of amyloid-related diseases. Thioflavin T can be used to screen for compounds that can prevent the formation and aggregation of amyloid fibrils. Additionally, 5-(4-isopropylbenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T can be used to study the mechanism of action of existing drugs for the treatment of amyloid-related diseases.
Conclusion
Thioflavin T is a fluorescent dye commonly used in scientific research to detect amyloid fibrils. It has several advantages for lab experiments, including high sensitivity and ease of use. However, it also has some limitations, including lack of specificity for amyloid fibrils. Thioflavin T has several potential future directions, including the development of more specific dyes and the use of 5-(4-isopropylbenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T in the development of new drugs for the treatment of amyloid-related diseases. Overall, 5-(4-isopropylbenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T is an essential tool for studying the formation and aggregation of amyloid fibrils in various diseases.
Wissenschaftliche Forschungsanwendungen
Thioflavin T is widely used in scientific research as a fluorescent dye to detect amyloid fibrils in various diseases such as Alzheimer's disease, Parkinson's disease, and prion diseases. It binds specifically to the beta-sheet structure of amyloid fibrils, causing a significant increase in fluorescence intensity. This property makes it an excellent tool for studying the formation and aggregation of amyloid fibrils in vitro and in vivo.
Eigenschaften
IUPAC Name |
(5E)-1-phenyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-13(2)15-10-8-14(9-11-15)12-17-18(23)21-20(25)22(19(17)24)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,23,25)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALKNQOOMCLCIP-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4723645.png)

![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4723661.png)



![3-allyl-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4723693.png)
![N-(4-bromo-3-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4723697.png)
![2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4723704.png)
![2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4723711.png)
![3-cyclohexyl-2-(ethylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4723717.png)
![N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4723722.png)

![N-[2-[4-(dimethylamino)phenyl]-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4723745.png)